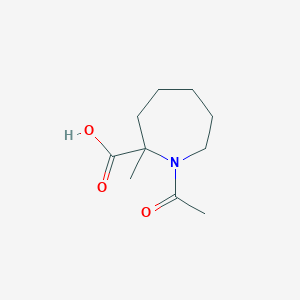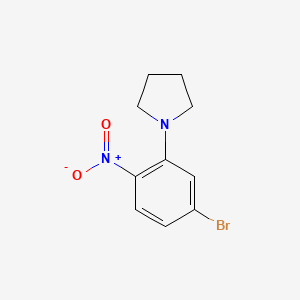
2-((Dimethylamino)methyl)anilin-Dihydrochlorid
Übersicht
Beschreibung
2-((Dimethylamino)methyl)aniline dihydrochloride is a chemical compound with the CAS Number: 858846-63-6 . It has a molecular weight of 223.14 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-((Dimethylamino)methyl)aniline dihydrochloride is 1S/C9H14N2.2ClH/c1-11(2)7-8-5-3-4-6-9(8)10;;/h3-6H,7,10H2,1-2H3;2*1H . This indicates that the compound consists of a dimethylamino group attached to a phenyl group.Chemical Reactions Analysis
While specific chemical reactions involving 2-((Dimethylamino)methyl)aniline dihydrochloride are not available, it’s known that similar compounds, such as N,N-Dimethylaniline, are involved in various organic reactions .Physical and Chemical Properties Analysis
2-((Dimethylamino)methyl)aniline dihydrochloride has a melting point of 200-205°C . The compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthese von Polymeren und Copolymeren
2-((Dimethylamino)methyl)anilin-Dihydrochlorid: wird bei der Synthese verschiedener Polymere und Copolymere verwendet. Seine Struktur ermöglicht es ihm, als Monomer zu fungieren, das polymerisiert werden kann, um Polymerketten zu bilden. Zum Beispiel kann es zur Herstellung von amphiphilen Blockcopolymeren verwendet werden, die Anwendungen in Medikamententransportsystemen haben . Diese Polymere können Mizellen bilden, die in der Lage sind, therapeutische Wirkstoffe wie Quercetin und DNA für eine gezielte Abgabe an Krebszellen zu transportieren, wodurch die Wirksamkeit von Krebsbehandlungen verbessert wird .
Medikamententransportsysteme
Die Fähigkeit der Verbindung, kationische Mizellen zu bilden, macht sie wertvoll für die Entwicklung von Medikamententransportsystemen. Diese Mizellen können Medikamente einschließen, sie vor Abbau schützen und direkt an den Wirkort transportieren. Diese gezielte Abgabe kann Nebenwirkungen reduzieren und die Ergebnisse für Patienten verbessern .
Gentherapie
In der Gentherapieforschung kann This compound verwendet werden, um Komplexe mit DNA zu bilden, was die Abgabe von genetischem Material in Zellen erleichtert. Dies ist entscheidend für Behandlungen, die die Modifikation genetischer Informationen zur Heilung von genetischen Krankheiten beinhalten .
Krebsforschung
Die Rolle der Verbindung bei der Bildung von Mizellen, die Medikamente und DNA gleichzeitig laden können, hat bedeutende Auswirkungen auf die Krebsforschung. Durch die gleichzeitige Abgabe von Antikrebsmitteln und therapeutischen Genen kann sie möglicherweise zu effektiveren Krebsbehandlungsstrategien führen .
Biochemische Forschung
In der biochemischen Forschung dient diese Verbindung als Baustein für die Synthese verschiedener biochemischer Verbindungen. Sie kann verwendet werden, um andere Moleküle zu modifizieren, neue Verbindungen mit potenzieller biologischer Aktivität zu erzeugen oder als Reagenzien in biochemischen Assays eingesetzt zu werden .
Materialwissenschaften
This compound: kann in den Materialwissenschaften verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren. Zum Beispiel kann es auf Oberflächen aufgepfropft werden, um funktionelle Gruppen einzuführen, die mit anderen Molekülen interagieren können. Dies ist nützlich bei der Herstellung von reaktiven oder intelligenten Materialien .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-[(dimethylamino)methyl]aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-11(2)7-8-5-3-4-6-9(8)10;;/h3-6H,7,10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLFYYMQVBPGQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678865 | |
| Record name | 2-[(Dimethylamino)methyl]aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858846-63-6 | |
| Record name | 2-[(Dimethylamino)methyl]aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(dimethylamino)methyl]aniline dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-Boc-4'-Methyl-[1,4']bipiperidinyl](/img/structure/B1522312.png)









